4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol 4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Brand Name: Vulcanchem
CAS No.: 40269-01-0
VCID: VC20785604
InChI: InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3
SMILES: CC1(OC2C(OC(C(C2O1)O)OC)CO)C
Molecular Formula: C₁₀H₁₈O₆
Molecular Weight: 234.25 g/mol

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

CAS No.: 40269-01-0

Cat. No.: VC20785604

Molecular Formula: C₁₀H₁₈O₆

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol - 40269-01-0

Specification

CAS No. 40269-01-0
Molecular Formula C₁₀H₁₈O₆
Molecular Weight 234.25 g/mol
IUPAC Name 4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Standard InChI InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3
Standard InChI Key NZEWRADQNQAPED-UHFFFAOYSA-N
SMILES CC1(OC2C(OC(C(C2O1)O)OC)CO)C
Canonical SMILES CC1(OC2C(OC(C(C2O1)O)OC)CO)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator